molecular formula C13H13NO4 B3847972 4-(2,4-dimethoxybenzylidene)-3-methyl-5(4H)-isoxazolone

4-(2,4-dimethoxybenzylidene)-3-methyl-5(4H)-isoxazolone

Cat. No. B3847972
M. Wt: 247.25 g/mol
InChI Key: AIQNCOCCZDMSFL-WDZFZDKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-dimethoxybenzylidene)-3-methyl-5(4H)-isoxazolone, also known as DIMBOA, is a natural compound that belongs to the family of isoxazoles. It is synthesized by plants as a defense mechanism against herbivores and pathogens. DIMBOA has been extensively studied for its potential applications in various fields, including agriculture, medicine, and biotechnology.

Mechanism of Action

The mechanism of action of 4-(2,4-dimethoxybenzylidene)-3-methyl-5(4H)-isoxazolone is not fully understood. However, it is believed to act through various pathways, including the inhibition of enzymes involved in the biosynthesis of important biomolecules, such as DNA and proteins. It has also been shown to induce oxidative stress in cells, leading to cell death.
Biochemical and Physiological Effects:
4-(2,4-dimethoxybenzylidene)-3-methyl-5(4H)-isoxazolone has been shown to have various biochemical and physiological effects on organisms. It has been shown to induce the production of reactive oxygen species (ROS) in cells, leading to oxidative stress and cell death. It has also been shown to inhibit the growth and development of various organisms, including bacteria, fungi, and insects. In addition, it has been shown to enhance the growth and yield of crops.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(2,4-dimethoxybenzylidene)-3-methyl-5(4H)-isoxazolone in lab experiments is its availability and low cost. It is also relatively easy to synthesize and purify. However, one of the limitations is its instability in aqueous solutions, which can affect its activity and bioavailability. In addition, its toxicity to cells and organisms can also limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-(2,4-dimethoxybenzylidene)-3-methyl-5(4H)-isoxazolone. One area of research is the development of novel synthetic methods for the production of 4-(2,4-dimethoxybenzylidene)-3-methyl-5(4H)-isoxazolone and its derivatives. Another area of research is the investigation of its potential applications in the treatment of various diseases, including cancer and neurodegenerative diseases. In addition, the study of its mechanism of action and its interactions with other biomolecules can provide insights into its biological activity and potential applications in various fields.

Scientific Research Applications

4-(2,4-dimethoxybenzylidene)-3-methyl-5(4H)-isoxazolone has been extensively studied for its potential applications in various fields, including agriculture, medicine, and biotechnology. In agriculture, 4-(2,4-dimethoxybenzylidene)-3-methyl-5(4H)-isoxazolone has been shown to have herbicidal, insecticidal, and antifungal properties. It has also been shown to enhance the growth and yield of crops. In medicine, 4-(2,4-dimethoxybenzylidene)-3-methyl-5(4H)-isoxazolone has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have potential applications in the treatment of neurodegenerative diseases. In biotechnology, 4-(2,4-dimethoxybenzylidene)-3-methyl-5(4H)-isoxazolone has been used as a precursor for the synthesis of various compounds, including pharmaceuticals and agrochemicals.

properties

IUPAC Name

(4Z)-4-[(2,4-dimethoxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-8-11(13(15)18-14-8)6-9-4-5-10(16-2)7-12(9)17-3/h4-7H,1-3H3/b11-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQNCOCCZDMSFL-WDZFZDKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=O)C1=CC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NOC(=O)/C1=C\C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-4-[(2,4-dimethoxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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